molecular formula C21H18N2O2 B2708555 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 921999-67-9

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No.: B2708555
CAS No.: 921999-67-9
M. Wt: 330.387
InChI Key: FHVHXBZQMCMGHU-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline moiety into its corresponding tetrahydroquinoline form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline or naphthamide moieties are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide include other quinoline derivatives such as:

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinoline-2,4-diones: Display unique tautomeric forms and are used in drug development.

    N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide: Another quinoline derivative with different substituents. The uniqueness of this compound lies in its specific structural combination of quinoline and naphthamide moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-23-19-10-9-18(13-16(19)8-11-20(23)24)22-21(25)17-7-6-14-4-2-3-5-15(14)12-17/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVHXBZQMCMGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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